Daphnilongeridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Daphnilongeridine and related alkaloids has been a focal point of research, demonstrating intricate strategies to construct their complex structures. The total syntheses of (-)-Daphlongamine H and (-)-Isodaphlongamine H, closely related to this compound, employed key strategies such as complexity-building Mannich reactions, efficient cyclizations, and highly diastereoselective hydrogenations. These methods were instrumental in assembling the tricyclic core bearing four contiguous stereocenters and ultimately delivering the natural product through endgame redox manipulations (Hugelshofer, Palani, & Sarpong, 2019).

Molecular Structure Analysis

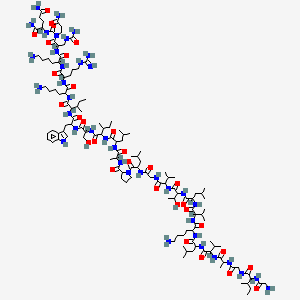

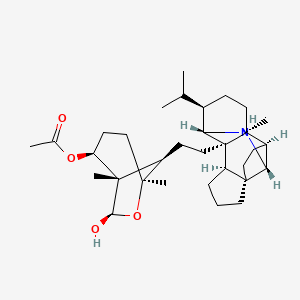

The molecular structure of this compound is characterized by its complex hexacyclic framework, a hallmark of the Daphniphyllum alkaloids. Techniques such as X-ray crystallography and spectroscopic analysis are pivotal in elucidating the structures and stereochemistry of these molecules, providing insights into their three-dimensional arrangement and the spatial orientation of atoms within the molecule.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions reflective of its elaborate alkaloid framework. Notably, the synthesis approaches often involve intermolecular and intramolecular reactions, including [3+2] cycloadditions and Michael addition reactions, to construct and modify its cyclic structures. These reactions underscore the reactivity and interaction of this compound with other chemical entities, facilitating the formation of its intricate molecular architecture (Xiong et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure, which affects its interaction with solvents and temperatures. Research on these aspects is essential for handling, storage, and application in various scientific endeavors.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and functional group transformations, are directly influenced by its complex alkaloid structure. Studies on this compound's chemical behavior provide valuable information on how it reacts under different chemical conditions, laying the groundwork for its potential synthesis and application in various fields of chemistry.

For a deeper understanding and further insights into the specific aspects of this compound, including detailed synthetic routes and molecular analyses, the cited research articles offer comprehensive information (Zhang et al., 2009).

科学的研究の応用

Additionally, Daphnilongeridine was identified as part of a study on a unique yuzurine-type alkaloid from Daphniphyllum longeracemosum. This study reported the isolation of an unusual alkaloid named daphnilongerine, along with this compound and other known compounds. The structural and stereochemical analysis of these compounds contributes to the understanding of the chemical diversity and potential bioactivity within the Daphniphyllum genus (Li et al., 2006).

Safety and Hazards

生化学分析

Biochemical Properties

Daphnilongeridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which are involved in regulating cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux and levels of metabolites in cells. For example, this compound can inhibit the activity of certain enzymes involved in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolic intermediates. This inhibition can have downstream effects on other metabolic pathways and overall cellular energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its biological activity and overall pharmacokinetics. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within specific subcellular compartments can determine its interactions with other biomolecules and its overall biological effects .

特性

IUPAC Name |

[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLZPKBXFEWGF-FCEQYDTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。